1,2,4-Trimethylcyclopentane

Physical Chemistry Separation Science Distillation

1,2,4-Trimethylcyclopentane (CAS 2613-72-1) is a saturated C8 cycloalkane with three methyl substituents on the cyclopentane ring at the 1, 2, and 4 positions, existing as a specific stereoisomer, the (1α,2α,4α)- form. This stereochemically defined structure imparts distinct physical and chemical properties, making it a critical reference standard and component in complex hydrocarbon mixtures.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 2613-72-1
Cat. No. B14176915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Trimethylcyclopentane
CAS2613-72-1
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC1CC(C(C1)C)C
InChIInChI=1S/C8H16/c1-6-4-7(2)8(3)5-6/h6-8H,4-5H2,1-3H3
InChIKeyPNUFYSGVPVMNRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Trimethylcyclopentane (CAS 2613-72-1): A Stereochemically Defined C8 Cycloalkane for Precise Analytical and Industrial Applications


1,2,4-Trimethylcyclopentane (CAS 2613-72-1) is a saturated C8 cycloalkane with three methyl substituents on the cyclopentane ring at the 1, 2, and 4 positions, existing as a specific stereoisomer, the (1α,2α,4α)- form . This stereochemically defined structure imparts distinct physical and chemical properties, making it a critical reference standard and component in complex hydrocarbon mixtures [1]. Its precise boiling point of 116.75 °C, density of 0.7680 g/cm³, and well-characterized Kovats retention index of 769 on non-polar methyl silicone columns are essential for its identification and quantification in research, environmental forensics, and petrochemical analysis [2].

1,2,4-Trimethylcyclopentane Is Not Interchangeable: Why Stereochemistry and Isomer Identity Dictate Procurement


Substituting 1,2,4-trimethylcyclopentane (CAS 2613-72-1) with a different trimethylcyclopentane isomer or a generic 'C8 cycloalkane' can lead to significant analytical error and process failure. The specific (1α,2α,4α)- stereoisomer exhibits a unique combination of boiling point (116.75 °C), density (0.7680 g/cm³), and Kovats retention index (769 on methyl silicone) that is distinct from other isomers like 1,2,3-trimethylcyclopentane or 1,1,3-trimethylcyclopentane [1]. Furthermore, the 1,2,4- substitution pattern confers a specific resistance to aerobic biodegradation relative to the 1,2,3-isomer, a critical property exploited in environmental forensics to establish stable source ratios [2]. Generic substitution without verifying the specific stereoisomer and CAS number will compromise the integrity of analytical standards, forensic investigations, and any process where precise isomer identity is required.

Quantitative Differentiation of 1,2,4-Trimethylcyclopentane (CAS 2613-72-1) from Key Comparators


Boiling Point Differentiation vs. 1,1,3-Trimethylcyclopentane

The (1α,2α,4α)-1,2,4-trimethylcyclopentane isomer (CAS 2613-72-1) exhibits a significantly higher boiling point than the 1,1,3-trimethylcyclopentane isomer, a direct consequence of differences in molecular symmetry and intermolecular forces. This property is critical for separation processes and purity assessments .

Physical Chemistry Separation Science Distillation

Density Difference for Purity and Formulation Control

The density of the target compound is a key physical property that distinguishes it from its structural analogs. The measured density of (1α,2α,4α)-1,2,4-trimethylcyclopentane provides a verifiable metric for purity and composition verification, especially in liquid mixtures [1] .

Physical Chemistry Formulation Quality Control

Distinct Kovats Retention Index for Positive GC Identification

The compound possesses a well-defined Kovats retention index (RI) on a standard non-polar GC column, which is a critical parameter for its positive identification in complex mixtures such as petroleum products and environmental samples. This RI value is distinct from other stereoisomers of 1,2,4-trimethylcyclopentane, enabling specific isomer resolution [1] [2].

Analytical Chemistry Gas Chromatography Environmental Analysis

Enhanced Biodegradation Resistance for Environmental Forensics

In environmental forensic studies, the ratio of 1,2,4-trimethylcyclopentane to 1,2,3-trimethylcyclopentane is used as a stable source tracer because this specific isomer pair exhibits similar solubility and volatility, while the 1,2,4-isomer demonstrates superior resistance to aerobic biodegradation compared to the 1,2,3-isomer. This differential stability preserves the source-specific ratio in the environment [1].

Environmental Forensics Geochemistry Petroleum Analysis

Optimal Application Scenarios for 1,2,4-Trimethylcyclopentane (CAS 2613-72-1)


Analytical Reference Standard for Complex Hydrocarbon Mixture Speciation

As a well-characterized, stereochemically pure isomer, (1α,2α,4α)-1,2,4-trimethylcyclopentane is an ideal reference standard for the qualitative and quantitative analysis of complex hydrocarbon mixtures, including gasoline, naphtha, and other petroleum distillates. Its distinct boiling point (116.75 °C) , density (0.7680 g/cm³) , and Kovats retention index (769) [1] allow for unambiguous peak identification in gas chromatography-mass spectrometry (GC-MS) and comprehensive two-dimensional gas chromatography (GC×GC) workflows.

Environmental Forensics and Contaminant Source Tracking

The differential resistance to aerobic biodegradation of 1,2,4-trimethylcyclopentane relative to the 1,2,3-isomer makes it a crucial component of the 1,2,4-/1,2,3- ratio method for linking subsurface hydrocarbon contamination to its source [2]. This validated forensic approach is used to determine liability and guide remediation efforts at contaminated sites. Accurate quantification of the specific (1α,2α,4α)- isomer is required for the method's reliability.

Physical Property and Thermodynamic Studies of Substituted Cycloalkanes

The precise, experimentally determined physical properties of 1,2,4-trimethylcyclopentane, including its boiling point (116.75 °C) and density (0.7680 g/cm³) , serve as fundamental data for developing and validating computational models, group contribution methods, and equations of state for cyclic hydrocarbons. Researchers studying the effect of alkyl substitution on ring conformation and intermolecular interactions rely on such well-defined model compounds.

High-Purity Solvent for Specialized Non-Polar Reactions

The defined physical properties and high hydrophobicity (LogP ~ 3.5) [3] of 1,2,4-trimethylcyclopentane make it suitable as a high-purity, non-polar solvent for specialized chemical syntheses and reactions that require an inert, well-characterized hydrocarbon medium free from isomer contamination. Its specific boiling point allows for straightforward solvent removal and recovery under controlled conditions.

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